(1-(4-Fluorophenyl)-1H-1,2,3-triazole-4,5-diyl)dimethanol
Description
(1-(4-Fluorophenyl)-1H-1,2,3-triazole-4,5-diyl)dimethanol: is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound features a fluorophenyl group and two hydroxymethyl groups attached to the triazole ring
Properties
CAS No. |
728024-47-3 |
|---|---|
Molecular Formula |
C10H10FN3O2 |
Molecular Weight |
223.20 g/mol |
IUPAC Name |
[1-(4-fluorophenyl)-5-(hydroxymethyl)triazol-4-yl]methanol |
InChI |
InChI=1S/C10H10FN3O2/c11-7-1-3-8(4-2-7)14-10(6-16)9(5-15)12-13-14/h1-4,15-16H,5-6H2 |
InChI Key |
BSCSIZOVBBYABS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(N=N2)CO)CO)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Fluorophenyl)-1H-1,2,3-triazole-4,5-diyl)dimethanol typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for synthesizing triazole derivatives.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl groups in (1-(4-Fluorophenyl)-1H-1,2,3-triazole-4,5-diyl)dimethanol can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the fluorophenyl ring.
Scientific Research Applications
Chemistry: In chemistry, (1-(4-Fluorophenyl)-1H-1,2,3-triazole-4,5-diyl)dimethanol is used as a building block for the synthesis of more complex molecules. Its triazole ring provides stability and versatility in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Triazole derivatives are known to inhibit the growth of certain pathogens, making them valuable in the development of new pharmaceuticals.
Medicine: In medicine, triazole compounds are explored for their potential as therapeutic agents. They can act as enzyme inhibitors, affecting various biological pathways and offering potential treatments for diseases.
Industry: In the industrial sector, (1-(4-Fluorophenyl)-1H-1,2,3-triazole-4,5-diyl)dimethanol is used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional properties.
Mechanism of Action
The mechanism of action of (1-(4-Fluorophenyl)-1H-1,2,3-triazole-4,5-diyl)dimethanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and affecting various biological pathways. The fluorophenyl group enhances the compound’s binding affinity and specificity, making it a potent inhibitor in certain biological systems.
Comparison with Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound features a pyrazole ring instead of a triazole ring and has similar fluorophenyl and aromatic groups.
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure but differ in the substituents attached to the ring.
Uniqueness: The uniqueness of (1-(4-Fluorophenyl)-1H-1,2,3-triazole-4,5-diyl)dimethanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
